5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-
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Overview
Description
5,8-Dioxaspiro[34]octane, 6-butyl-2-[(phenylmethoxy)methyl]- is a chemical compound with the molecular formula C18H26O3 It is characterized by a spirocyclic structure containing two oxygen atoms in a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a butyl-substituted dioxaspiro compound with a phenylmethoxy methylating agent. The reaction conditions often require the use of a solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylmethoxy group, using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylmethoxy derivatives.
Scientific Research Applications
5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dioxaspiro[3.4]octane-2-methanol, 6-butyl-
- Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate
Uniqueness
5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- is unique due to its specific substitution pattern and the presence of the phenylmethoxy group. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties.
Properties
CAS No. |
545882-54-0 |
---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
7-butyl-2-(phenylmethoxymethyl)-5,8-dioxaspiro[3.4]octane |
InChI |
InChI=1S/C18H26O3/c1-2-3-9-17-14-20-18(21-17)10-16(11-18)13-19-12-15-7-5-4-6-8-15/h4-8,16-17H,2-3,9-14H2,1H3 |
InChI Key |
JJTOJECPCIXWOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1COC2(O1)CC(C2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
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